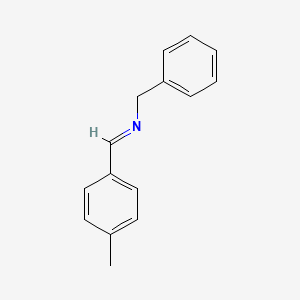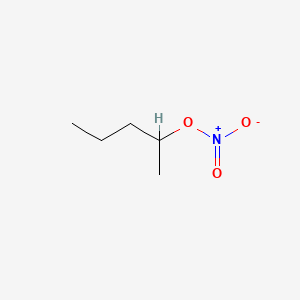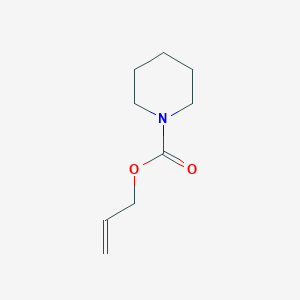
Prop-2-en-1-yl piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the synthesis of pharmaceuticals and other biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl piperidine-1-carboxylate can be synthesized through a one-pot, three-component reaction involving chloro aldehydes, ketones, and piperidine under microwave irradiation. This method is solvent-free and catalyst-free, making it an environmentally friendly approach . The reaction conditions typically involve the use of microwave irradiation to accelerate the reaction and improve yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of prop-2-en-1-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive oxygen species can then interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to prop-2-en-1-yl piperidine-1-carboxylate include:
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: A compound with a similar structure and biological activities.
N-(3-Phenylpropenoyl)piperidine: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
17738-04-4 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
prop-2-enyl piperidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-8-12-9(11)10-6-4-3-5-7-10/h2H,1,3-8H2 |
InChI-Schlüssel |
XIOHUMRSFVEJNF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


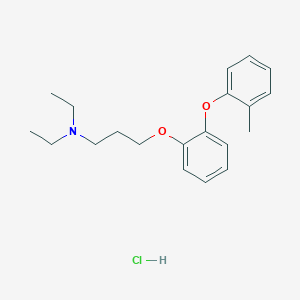

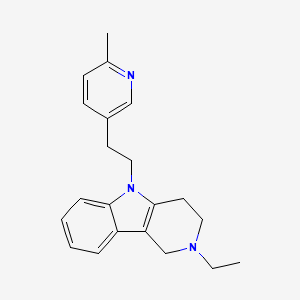





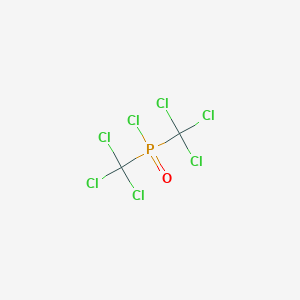

![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
